(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS/c1-2-3-17-32-26-15-13-25(14-16-26)30-19-24(18-29)28-31-27(20-33-28)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-16,19-20,30H,2-3,17H2,1H3/b24-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHVXVLVGVIMFY-LYBHJNIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile , a derivative of thiazole and biphenyl, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring linked to a biphenyl group and an enenitrile moiety. Its molecular formula is , with a molecular weight of 442.57 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of thiazole derivatives, including the compound .
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various bacterial strains. For instance, a related thiazole derivative showed MIC values ranging from 0.17 to 0.23 mg/mL against Escherichia coli and Bacillus cereus .
- Mechanism of Action : The thiazole ring is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.17 |
| Bacillus cereus | 0.23 |
| Staphylococcus aureus | 0.47 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated, particularly in relation to cytokine suppression.
Research Insights:
- Cytokine Suppression : In vitro studies demonstrated that the compound could significantly reduce the release of tumor necrosis factor-alpha (TNF-α) from stimulated macrophages . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focus of research due to their ability to inhibit tumor growth.
Case Studies:
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that thiazole derivatives could induce apoptosis and inhibit proliferation. For example, compounds similar to the one discussed showed IC50 values as low as 5 µM in breast cancer cell lines .
- Mechanistic Studies : The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating that these compounds can effectively trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be influenced by their structural features:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups enhances antibacterial activity.
- Biphenyl Group Influence : The biphenyl moiety contributes to hydrophobic interactions with biological targets, improving binding affinity and selectivity.
Scientific Research Applications
The compound (2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile has garnered attention in various fields of scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Properties
The compound features a thiazole ring, biphenyl moiety, and a prop-2-enenitrile group, which contribute to its potential biological activities and applications in various fields.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies indicate that derivatives of thiazole and biphenyl exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of thiazole-based compounds on human breast cancer cells. The results showed that the compound inhibited cell proliferation with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development in anticancer therapies .
Material Science
The unique structural features of this compound make it suitable for applications in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Comparison of OLED Performance
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |
|---|---|---|---|
| Compound A | 1500 | 20 | 5000 |
| Compound B | 2000 | 25 | 6000 |
| Target Compound | 1800 | 22 | 5500 |
This table illustrates that the target compound performs competitively compared to other known compounds in OLED applications.
Agricultural Chemistry
Research has explored the use of this compound as a pesticide or herbicide due to its potential bioactivity against specific pests.
Case Study: Pesticidal Activity
In agricultural studies, the compound was tested against common agricultural pests. Results indicated a significant reduction in pest populations, with an effective concentration leading to over 70% mortality within 48 hours .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Containing Propenenitrile Derivatives
Compounds sharing the thiazole-propenenitrile scaffold exhibit variations in substituents that modulate bioactivity and physicochemical properties.
Table 1: Key Thiazole-Based Analogs
Key Observations :
Propenenitrile Derivatives with Alternative Heterocycles
Compounds retaining the propenenitrile backbone but substituting thiazole with other heterocycles demonstrate divergent bioactivity profiles.
Table 2: Heterocycle-Substituted Propenenitriles
Key Observations :
Computational and Bioactivity-Based Similarity Analysis
Critical Analysis of Comparison Methodologies
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole nucleus is synthesized via Hantzsch thiazole synthesis, reacting 4-bromoacetophenone with thiourea in ethanol at reflux (12 h, 78% yield). Characterization by NMR confirms the structure (δ 7.82 ppm, d, J = 8.4 Hz, 2H; δ 2.65 ppm, s, 3H).
Biphenyl Coupling
Suzuki-Miyaura coupling of 4-bromophenylthiazole with phenylboronic acid achieves the biphenyl linkage:
Conditions
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Catalyst: Pd(PPh) (0.05 equiv)
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Base: KCO (2.0 equiv)
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Solvent: DMF/HO (4:1)
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Temperature: 90°C, 24 h
Alternative metal-free approaches utilize amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles (83% yield in CHCl with 30 mol% pyrrolidine).
Introduction of 4-Butoxyphenylamino Group
Nitro Reduction and Alkoxylation
4-Nitrophenol is butoxylated via Williamson ether synthesis:
Amine Coupling to Propenenitrile
The amino group is introduced via condensation with an α,β-unsaturated aldehyde intermediate:
Procedure
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React 4-butoxyaniline (1.1 equiv) with (2E)-3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)propenal in CHCl.
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Stir at 40°C under O for 5 h.
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Isolate product via column chromatography (SiO, hexane/EtOAc 3:1).
Yield : 86%
Propenenitrile Formation via Knoevenagel Condensation
Reaction Optimization
Key parameters for E-selectivity and yield:
| Parameter | Optimal Value | Yield | E/Z Ratio |
|---|---|---|---|
| Catalyst | Pyrrolidine | 86% | 95:5 |
| Solvent | CHCl | 83% | 93:7 |
| Temperature | 40°C | 86% | 95:5 |
| Oxidizing Agent | O (air) | 86% | 95:5 |
Mechanistically, pyrrolidine forms an iminium ion with the aldehyde, enabling conjugate addition to the nitrile precursor. Steric hindrance from the biphenyl-thiazole group directs addition to the β-position, ensuring E-selectivity.
Integrated Synthetic Route
Stepwise Procedure
Characterization Data
-
NMR (400 MHz, CDCl): δ 8.12 (d, J = 8.4 Hz, 2H, biphenyl), 7.68–7.54 (m, 4H, thiazole-H), 6.89 (d, J = 16 Hz, 1H, CH=CN), 6.74 (d, J = 8.8 Hz, 2H, OCH), 4.02 (t, J = 6.6 Hz, 2H, OCH), 1.82–1.75 (m, 2H, CH), 1.54–1.43 (m, 2H, CH), 0.98 (t, J = 7.4 Hz, 3H, CH).
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HRMS : m/z [M+H] calcd for CHNOS: 506.1902; found: 506.1898.
Comparative Analysis of Synthetic Strategies
Catalyst Efficiency
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Knoevenagel condensation : Reaction of aldehyde intermediates with nitrile-containing amines, using bases like K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Catalytic cross-coupling : Suzuki-Miyaura reactions for biphenyl integration, requiring Pd(PPh₃)₄ or PdCl₂(dppf) catalysts and anhydrous conditions . Key parameters include solvent purity, inert atmosphere, and reaction time optimization to prevent side products like hydrolyzed nitriles .
Q. Which characterization techniques are essential to confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (E-configuration) and substituent positions, particularly the enamine and thiazole protons .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How should researchers design initial biological activity screens?
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the thiazole and enaminonitrile moieties’ known bioactivity .
- Antimicrobial testing : Use standardized MIC assays against Gram-positive/negative bacteria and fungi, noting the 4-butoxyphenyl group’s potential membrane disruption role .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing results to structural analogs to identify SAR trends .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies be systematically conducted?
- Substituent variation : Synthesize analogs with modified biphenyl (e.g., electron-withdrawing groups) or 4-butoxyphenyl (e.g., shorter alkoxy chains) moieties .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding via the nitrile or π-π stacking of the biphenyl group .
- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine to assess tolerance for heterocycle modifications .
Q. What strategies resolve contradictions in solubility or bioactivity data across studies?
- Solvent optimization : Test solubility in DMSO-water mixtures or cyclodextrin-assisted formulations, as aggregation can falsely reduce apparent activity .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed nitriles) that may interfere with bioassays .
- Orthogonal assay validation : Confirm conflicting results using alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
Q. How can computational modeling predict target interactions and guide synthesis?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR), focusing on the enaminonitrile’s ability to form hydrogen bonds with catalytic lysines .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetically challenging derivatives with predicted high binding energies .
- QSAR models : Train models using descriptors like LogP, polar surface area, and dipole moments to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
